molecular formula C4H8N2O3 B563255 N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid CAS No. 1215691-18-1

N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid

Cat. No.: B563255
CAS No.: 1215691-18-1
M. Wt: 135.137
InChI Key: JZVIGHIXBBLOEB-FIBGUPNXSA-N
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Description

N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid is a chemically labeled variant of a nitrosamine compound. This labeling modification makes the compound an invaluable tool in the study of chemical reactions, metabolism, and environmental processes involving nitrosamines. The incorporation of deuterium atoms allows researchers to trace the compound’s movement and transformations within biological systems or in environmental samples with high precision, using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy .

Safety and Hazards

The safety data sheet (SDS) for N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid provides information on its hazards, including first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

A common preparation method for N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid involves the reaction of 3-aminopropionic acid with sodium nitrite, followed by the addition of methanol and sodium diazomethane. The target compound is then purified by distillation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes stringent safety measures due to the carcinogenic nature of nitrosamine compounds .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism by which N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid exerts its effects involves the formation of nitrosamine compounds, which are known to be carcinogenic. The molecular targets and pathways involved include the formation of DNA adducts, leading to mutations and potentially cancer .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitroso-N-methyl-4-aminobutyric Acid-d3
  • N-Nitroso-N-methyl-4-aminobutyric Acid
  • N-Nitroso-N-methyl-3-aminopropionic Acid

Uniqueness

N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid is unique due to its deuterium labeling, which allows for precise tracing and analysis in scientific research. This makes it particularly valuable in studies involving the metabolism and environmental impact of nitrosamine compounds .

Properties

IUPAC Name

3-[nitroso(trideuteriomethyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-6(5-9)3-2-4(7)8/h2-3H2,1H3,(H,7,8)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVIGHIXBBLOEB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662153
Record name 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215691-18-1
Record name 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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